molecular weight and formula of 4-(4-Fluorobenzoyl)piperidine
molecular weight and formula of 4-(4-Fluorobenzoyl)piperidine
An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of a Core Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is a quintessential example of such a scaffold.[1] This guide focuses on a particularly influential derivative, 4-(4-Fluorobenzoyl)piperidine, a key building block whose structural and electronic properties have made it indispensable in the development of therapeutics targeting the central nervous system (CNS) and beyond.
The strategic incorporation of a fluorine atom onto the benzoyl ring significantly modulates the molecule's electronic properties, enhancing its metabolic stability and binding affinity to various biological targets. This compound is not merely an intermediate; it is a carefully designed pharmacophore. Specifically, the 4-(p-fluorobenzoyl)piperidine moiety is recognized as a constrained analog of the butyrophenone pharmacophore, a feature critical for its interaction with serotoninergic and dopaminergic receptors.[1] This guide provides an in-depth examination of its physicochemical properties, synthesis, analytical validation, and its pivotal role in drug development for researchers, scientists, and medicinal chemists.
Core Physicochemical Characteristics
4-(4-Fluorobenzoyl)piperidine is most commonly handled in its hydrochloride salt form, which confers greater stability and solubility in polar solvents, facilitating its use in synthetic protocols.[2] The fundamental properties of both the free base and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Chemical Name | (4-fluorophenyl)(piperidin-4-yl)methanone | (4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [3] |
| Molecular Formula | C₁₂H₁₄FNO | C₁₂H₁₄FNO · HCl | [3][4][5] |
| Molecular Weight | 207.24 g/mol | 243.71 g/mol | [3][4][5] |
| CAS Number | 56346-57-7 | 25519-78-2 | [3][4][5] |
| Appearance | - | White to off-white crystalline solid/powder | [6][7] |
| Melting Point | Not specified | 222-229 °C | [6] |
Synthetic Pathway and Mechanistic Rationale
The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride is a well-established, multi-step process that leverages classic organic reactions. The primary route involves a Friedel-Crafts acylation followed by the deprotection of a piperidine nitrogen. This approach is efficient and provides a high-purity product suitable for subsequent pharmaceutical syntheses.
Overall Synthesis Workflow
Caption: Two-step synthesis of 4-(4-Fluorobenzoyl)piperidine HCl.
Step 1: Friedel-Crafts Acylation
The synthesis commences with a Friedel-Crafts acylation reaction.[8]
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Reaction: 1-Acetylisonipecotoyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
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Causality: The piperidine nitrogen is protected with an acetyl group. This is a critical choice for two reasons: 1) It deactivates the nitrogen, preventing it from acting as a Lewis base and coordinating with the AlCl₃ catalyst, which would poison the reaction. 2) It prevents side reactions, such as N-acylation. The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring to form the ketone product, 1-acetyl-4-(4-fluorobenzoyl)piperidine.[8]
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Setup: Charge a reaction vessel with 150 mL of fluorobenzene and 93.0 g of aluminum chloride under an inert atmosphere. Stir the mixture.
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Addition: Slowly add 70.0 g of 1-acetylisonipecotoyl chloride to the stirring mixture. The rate of addition should be controlled to manage the exothermic reaction.
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Reaction: After the addition is complete, heat the mixture to reflux and maintain for one hour to ensure the reaction goes to completion.
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Workup: Cool the reaction mixture and carefully pour it onto crushed ice. This quenches the reaction and hydrolyzes the aluminum salts.
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Extraction: Separate the organic (fluorobenzene) layer. Extract the aqueous layer twice with chloroform. Combine all organic extracts.
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Purification: Dry the combined organic solution over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting white solid is recrystallized from a ligroin/diisopropyl ether mixture to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Step 2: N-Deprotection via Acid Hydrolysis
The final step is the removal of the acetyl protecting group to liberate the secondary amine, which is concurrently protonated to form the hydrochloride salt.[9]
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Reaction: The intermediate, 1-acetyl-4-(4-fluorobenzoyl)piperidine, is refluxed in strong acid, such as 6N hydrochloric acid.
-
Causality: The amide bond of the N-acetyl group is susceptible to hydrolysis under strong acidic conditions. The acid catalyzes the cleavage of this bond, releasing acetic acid and the free piperidine amine. The excess HCl in the solution then protonates the basic piperidine nitrogen, forming the stable and easily handled hydrochloride salt.
-
Setup: Dissolve 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 mL of 6N HCl.
-
Reaction: Heat the solution to reflux for 2 hours.
-
Workup: Cool the solution. Perform two extractions with diethyl ether to remove any non-polar impurities and the acetic acid byproduct.
-
Basification & Extraction: Basify the remaining aqueous solution with sodium hydroxide to deprotonate the piperidine salt, yielding the free base. Extract the free base into benzene.
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Salt Formation: Dry the benzene extracts, filter, and concentrate under reduced pressure to obtain the free base as a residual oil. Dissolve this oil in diethyl ether. Bubble hydrogen chloride (HCl) gas through the solution.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash it with fresh ether, and dry thoroughly. For higher purity, the salt can be recrystallized from isopropanol.
Role in Medicinal Chemistry and Drug Development
The 4-(4-fluorobenzoyl)piperidine scaffold is a cornerstone in the design of CNS-active agents due to its proven ability to interact with key neurotransmitter receptors.[1] Its utility stems from its role as a bioisostere and a privileged fragment.
-
Privileged Structure: This moiety is found in numerous bioactive compounds, including the potent 5-HT₂A serotonin receptor antagonists ketanserin and altanserin. Its presence is crucial for the anchorage and proper orientation of these ligands within the receptor's binding pocket.[1]
-
Bioisosteric Replacement: The piperidine ring is often used as a bioisostere for the piperazine ring. The carbonyl group in the benzoylpiperidine structure helps to compensate for the loss of a nitrogen atom's binding interactions (e.g., hydrogen bonding) when replacing piperazine.[1]
-
Therapeutic Applications: As a versatile intermediate, it is fundamental to the synthesis of drugs across several classes:
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Antipsychotics: Targeting serotoninergic (5-HT) and dopaminergic (D₂) systems.[1]
-
Analgesics & Anti-inflammatory Agents: Serving as a building block for novel pain and inflammation modulators.[2]
-
Neuroscience Research: Used in the development of chemical probes to study neurotransmitter systems and neurological disorders.[2]
-
Caption: Therapeutic applications derived from the core scaffold.
Analytical Validation and Quality Control
To ensure the identity, purity, and quality of synthesized 4-(4-Fluorobenzoyl)piperidine, a suite of analytical techniques must be employed. This self-validating system is essential for its use in GMP (Good Manufacturing Practice) environments and for generating reliable research data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the fluorophenyl ring (two doublets of doublets), the methine proton at the C4 position of the piperidine ring, and the methylene protons of the piperidine ring. The N-H proton of the hydrochloride salt will also be visible.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (208.1134 m/z).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of major functional groups: a strong carbonyl (C=O) stretch (approx. 1670-1690 cm⁻¹), an N-H stretch for the secondary amine salt (approx. 2400-2800 cm⁻¹, broad), and a C-F stretch (approx. 1220-1240 cm⁻¹).
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.
-
Titration: As noted in commercial specifications, an acid-base titration can be used to determine the assay of the hydrochloride salt, with purity often required to be ≥97.5%.[6]
-
Melting Point: A sharp melting point range, consistent with reference values (222-229 °C), indicates high purity.[6]
-
Conclusion
4-(4-Fluorobenzoyl)piperidine is far more than a simple chemical intermediate. It is a highly refined, privileged building block that provides medicinal chemists with a reliable scaffold for constructing complex molecules with potent biological activity. Its well-defined synthesis, stable salt form, and favorable pharmacophoric features ensure its continued relevance in the discovery and development of new drugs, particularly in the challenging field of neuroscience. Understanding its synthesis, properties, and analytical validation is fundamental for any researcher aiming to leverage this powerful tool in their work.
References
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PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]
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Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4987. Retrieved from [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
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